molecular formula C7H5ClN4O B1373960 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 1350643-69-4

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B1373960
CAS No.: 1350643-69-4
M. Wt: 196.59 g/mol
InChI Key: UDUGGOYXXDQLEP-UHFFFAOYSA-N
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Description

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a carboxamide group at the 5-position. It is widely used as an intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .

Mechanism of Action

Target of Action

The primary target of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is the kinase family of enzymes . These enzymes play a crucial role in various cellular processes, including cell division, signal transduction, and protein regulation .

Mode of Action

This compound interacts with its targets through electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . This interaction leads to the inhibition of kinase activity, thereby disrupting the normal functioning of the cell .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway , which is involved in cell division, cell death, and tumor formation processes . Disruption of this pathway by the compound can lead to a variety of diseases affecting the immune system .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , suggesting that it may be administered orally and absorbed in the gastrointestinal tract

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of kinase activity, disruption of cellular signaling, and potential induction of cell death . These effects make the compound a promising candidate for cancer therapy and treatments for inflammatory skin disorders like atopic dermatitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemical Analysis

Biochemical Properties

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This interaction is essential in regulating various cellular processes, including cell growth, differentiation, and apoptosis. The compound’s ability to inhibit kinase activity makes it a potential candidate for developing treatments for diseases such as cancer and inflammatory disorders .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the JAK-STAT signaling pathway, which is involved in cell division, survival, and immune responses . By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce inflammation in immune cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as a competitive inhibitor of kinases by binding to the ATP-binding site, thereby preventing the transfer of phosphate groups to substrates . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of kinase activity, resulting in prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s impact on essential cellular processes and the accumulation of toxic metabolites. Therefore, careful dosage optimization is necessary to balance therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolic transformations, including hydroxylation and conjugation, which facilitate its excretion from the body . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, the compound’s impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, the compound may be actively transported into cells via membrane transporters, where it can exert its inhibitory effects on kinases. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows the compound to interact with its target enzymes and proteins more effectively, enhancing its inhibitory effects. Additionally, the compound’s distribution within subcellular compartments can influence its overall efficacy and toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and minimizing by-products. One such method involves the use of ethyl cyanoacetate, thiourea, sodium ethoxide, active nickel, 2-chloroacetaldehyde, and phosphorus oxychloride as raw materials. The process includes steps of ring closing, sulfydryl removing, substitution/cyclization, and chlorination .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions and nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyrimidine derivatives such as:

  • Ruxolitinib
  • Tofacitinib
  • Oclacitinib
  • Baricitinib
  • Itacitinib
  • AZD-5363
  • Pevonedistat

Uniqueness

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and carboxamide group at the 5-position contribute to its effectiveness as a kinase inhibitor, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c8-5-4-3(6(9)13)1-10-7(4)12-2-11-5/h1-2H,(H2,9,13)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUGGOYXXDQLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731633
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350643-69-4
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (G-1) (3.11 g, 15.7 mmol, 1.0 eq) and a catalytic amount of DMF in a mixture of DCM (40 mL) and THF (40 mL) at RT, oxalyl dichloride (2.0 mL, 23.5 mmol, 1.5 eq) is added dropwise. The resulting mixture is stirred for 2 h and then concentrated in vacuo. The residue (G2) is dissolved in DCM (50 mL) and the resulting solution is added dropwise to saturated aqueous ammonium hydroxide (200 mL) at RT. The resulting mixture is stirred for 30 min and then filtered. The filter cake is then rinsed with H2O (30 mL×2). The filtrate is acidified with con. HCl to adjust the pH to 4-5. The solid is collected by filtration, rinsed with water and dried in vacuo to afford the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (G-3).
Quantity
3.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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